2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid
Overview
Description
“2-(7-(Benzyloxy)-1H-indol-3-yl)acetic acid” is an organic compound that belongs to the class of compounds known as indoles. Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . The benzyloxy group suggests that there is a benzyl group (a benzene ring attached to a CH2 group) attached to the molecule via an oxygen atom .
Chemical Reactions Analysis
Indoles are aromatic compounds and are relatively stable. They can undergo electrophilic substitution reactions at the C3 position . The benzyloxy group might be susceptible to reactions that involve cleavage of the carbon-oxygen bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Indoles are generally crystalline solids at room temperature, and they have relatively high melting points due to their aromaticity . The presence of the acetic acid group suggests that this compound might display acidic properties .Scientific Research Applications
Analytical Chemistry Applications
One of the applications in analytical chemistry involves the use of Indole-3-acetic acid derivatives as internal standards for mass spectral analysis of plant hormones. Cohen et al. (1986) described the use of Indole-3-acetic acid labeled with in the benzene ring for quantitative analysis by gas chromatography/selected ion monitoring, demonstrating its advantages in nonexchangeability of isotope labels and identical chromatographic properties to the unlabeled compound (Cohen, Baldi, & Slovin, 1986).
Pharmacological Screening
In the pharmacological field, Rubab et al. (2017) conducted a study on the synthesis and pharmacological screening of some 2-(1H-Indol-3-yl)-N'-[(un)substituted phenylmethylidene] acetohydrazides and related compounds. They reported that these compounds exhibited antibacterial activities and anti-enzymatic potential against various enzymes, indicating their potential as therapeutic agents against inflammatory ailments (Rubab et al., 2017).
Organic Synthesis
In organic synthesis, Huang et al. (2019) explored the synthesis of functionalized 7'-arylidenespiro[indoline-3,1'-pyrrolizines] through a three-component reaction, which included the use of indole derivatives. This study highlighted the potential of these compounds in the development of new organic materials with potential applications in drug discovery and material science (Huang et al., 2019).
Material Science
In material science, Stambolieva et al. (1992) reported on the synthesis of 7-benzoxazolonylacetamido desacetoxycephalosporanic acid using a penicillin amidase-catalysed transfer reaction. This work demonstrates the versatility of indole derivatives in synthesizing biologically active molecules with potential applications in material science and biochemistry (Stambolieva et al., 1992).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(7-phenylmethoxy-1H-indol-3-yl)acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c19-16(20)9-13-10-18-17-14(13)7-4-8-15(17)21-11-12-5-2-1-3-6-12/h1-8,10,18H,9,11H2,(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIFIILTKLDEJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2NC=C3CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30630238 | |
Record name | [7-(Benzyloxy)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99102-25-7 | |
Record name | [7-(Benzyloxy)-1H-indol-3-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30630238 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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